molecular formula C9H6BrClN2O B1481077 4-(5-Bromofuran-2-yl)-6-chloro-2-methylpyrimidine CAS No. 2090879-37-9

4-(5-Bromofuran-2-yl)-6-chloro-2-methylpyrimidine

Cat. No. B1481077
CAS RN: 2090879-37-9
M. Wt: 273.51 g/mol
InChI Key: LAAGJUANXCINOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Bromofuran-2-yl)-6-chloro-2-methylpyrimidine is a synthetic organic compound that has been studied extensively in the fields of biochemistry, physiology, and pharmacology. This compound has a wide range of applications, from drug development to research in the field of drug delivery systems. It has been used in the development of novel drugs, and its unique properties make it a valuable tool for scientists.

Scientific Research Applications

Drug Discovery Applications

The compound “4-(5-Bromofuran-2-yl)-6-chloro-2-methylpyrimidine” has potential applications in drug discovery. It has been suggested that derivatives of this compound could show a range of biological activities, including antitumor, antiviral, antibacterial, diuretic, actoprotective, and antioxidant activities .

Organic Synthesis Applications

In the field of organic synthesis, this compound could be used as a precursor or intermediate in various chemical reactions. For example, it might be involved in the synthesis of complex molecules through reactions like Suzuki coupling .

properties

IUPAC Name

4-(5-bromofuran-2-yl)-6-chloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c1-5-12-6(4-9(11)13-5)7-2-3-8(10)14-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAGJUANXCINOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromofuran-2-yl)-6-chloro-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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